molecular formula C21H25NO5 B4955497 2-acetyl-1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-acetyl-1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4955497
M. Wt: 371.4 g/mol
InChI Key: OERTVYMMPAKWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as AHN-1055, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields including biomedical research.

Mechanism of Action

The exact mechanism of action of AHN-1055 is not fully understood. However, it has been suggested that it may act as a dopamine D2 receptor agonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
AHN-1055 has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective and neurorestorative effects. AHN-1055 has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which may further contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of AHN-1055 is its high selectivity for dopamine D2 receptors and serotonin 5-HT2A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of AHN-1055 is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on AHN-1055. One area of interest is the development of more potent analogs of AHN-1055 that may have greater therapeutic potential. Another area of interest is the investigation of the potential of AHN-1055 as a treatment for other neurological and psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of AHN-1055 and its effects on various physiological and pathological processes.

Synthesis Methods

AHN-1055 can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyphenethylamine with 2-acetylcyclohexanone in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a series of reactions including reduction, acetylation, and methylation to yield AHN-1055.

Scientific Research Applications

AHN-1055 has been extensively studied for its potential application in various fields including neuroscience, pharmacology, and medicinal chemistry. It has been reported to have neuroprotective and neurorestorative effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. AHN-1055 has also been shown to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-13(23)22-9-8-14-10-19(26-4)20(27-5)12-16(14)21(22)17-11-15(24-2)6-7-18(17)25-3/h6-7,10-12,21H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERTVYMMPAKWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=CC(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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